[(7-Methylimidazo[1,2-a]pyridin-2-yl)methyl]amine dihydrochloride
Overview
Description
“[(7-Methylimidazo[1,2-a]pyridin-2-yl)methyl]amine dihydrochloride” is a unique chemical provided to early discovery researchers . It is a solid substance and is part of a collection of unique chemicals .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H11N3.2ClH/c1-7-2-3-12-6-8 (5-10)11-9 (12)4-7;;/h2-4,6H,5,10H2,1H3;2*1H
. This indicates that the compound has a molecular weight of 234.13 and consists of 9 carbon atoms, 11 hydrogen atoms, 3 nitrogen atoms, and 2 chlorine atoms . Physical And Chemical Properties Analysis
This compound is a solid and has a molecular weight of 234.13 . Its InChI code is1S/C9H11N3.2ClH/c1-7-2-3-12-6-8 (5-10)11-9 (12)4-7;;/h2-4,6H,5,10H2,1H3;2*1H
.
Scientific Research Applications
Synthesis of Imidazo[1,2-a]pyridines
This compound plays a crucial role in the synthesis of imidazo[1,2-a]pyridines . A solvent- and catalyst-free method has been developed for the synthesis of a series of imidazo[1,2-a]pyridines by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .
Medicinal Chemistry
Imidazo[1,2-a]pyridines have attracted significant interest in the medicinal chemistry community due to their promising and diverse bioactivity . They exhibit properties such as antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis .
Inhibitors and Blockers
This class of compounds has been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .
Pharmaceutical Ingredients
The imidazo[1,2-a]pyridine moiety can be found in the molecules of many active pharmaceutical ingredients . For instance, it is present in zolimidine (an antiulcer drug), zolpidem (a medication for the treatment of insomnia and restoration of brain dysfunctions), and saripidem (a sedative and anxiolytic drug) .
Fluorescent Probes
Imidazo[1,2-a]pyridine derivatives have been used as fluorescent probes for in vitro and in vivo determination of mercury and iron ions .
Fluorescence Sensors and Laser Dyes
Due to their properties, imidazo[1,2-a]pyridines have found broad application as fluorescence sensors and laser dyes .
Anticancer Activity
In recent studies, a novel series of imidazo[1,2-a]pyridine derivatives have been designed that acted against the human PI3 Kα active site and exhibited potent to moderate activity against cancer cell lines such as MCF-7 and HeLa .
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of [(7-Methylimidazo[1,2-a]pyridin-2-yl)methyl]amine dihydrochloride are currently unknown. This compound is a unique chemical provided to early discovery researchers
Mode of Action
It’s known that the imidazo[1,2-a]pyridine core is a key structural motif in many biologically active compounds . The interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Imidazo[1,2-a]pyridines have been found to be involved in various biological activities, suggesting that they may affect multiple pathways . More research is needed to elucidate the specific pathways and their downstream effects influenced by this compound.
properties
IUPAC Name |
(7-methylimidazo[1,2-a]pyridin-2-yl)methanamine;dihydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3.2ClH/c1-7-2-3-12-6-8(5-10)11-9(12)4-7;;/h2-4,6H,5,10H2,1H3;2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXQAMYUAKXPZLR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)CN.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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